Diethyl 4-Methoxyphenyl Phosphate is an organic compound that belongs to the class of phosphate esters. It features a methoxy group attached to a phenyl ring, which enhances its chemical properties and potential applications. The compound is primarily synthesized for use in various scientific and industrial applications, including organic synthesis and medicinal chemistry.
Diethyl 4-Methoxyphenyl Phosphate is classified as an organophosphate, which are esters of phosphoric acid. Organophosphates are widely recognized for their use in agriculture as pesticides, but they also have significant roles in medicinal chemistry and materials science.
The synthesis of Diethyl 4-Methoxyphenyl Phosphate typically involves a two-step process:
The reaction conditions are crucial for achieving high yields. Common parameters include:
Diethyl 4-Methoxyphenyl Phosphate has a molecular formula of and a molecular weight of approximately 300.29 g/mol. The structure consists of:
Diethyl 4-Methoxyphenyl Phosphate can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for Diethyl 4-Methoxyphenyl Phosphate involves its interaction with biological systems, particularly in enzyme inhibition. It may act as an inhibitor for certain enzymes by mimicking natural substrates due to its structural similarity to phosphate esters found in biochemical pathways. This property makes it a candidate for research into therapeutic applications, especially concerning neurodegenerative diseases and inflammatory conditions .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound, providing insight into its molecular structure and purity .
Diethyl 4-Methoxyphenyl Phosphate has several scientific uses:
Binuclear metallohydrolases represent a functionally diverse enzyme superfamily characterized by two metal ions in their active sites that coordinate nucleophilic water molecules for ester bond hydrolysis. These enzymes employ a conserved mechanistic strategy where metal-bridging hydroxides serve as catalytic nucleophiles for phosphoryl ester cleavage. Diethyl 4-Methoxyphenyl Phosphate (C₁₁H₁₇O₅P), an organophosphate compound bearing a methoxyphenyl leaving group, serves as a model substrate for studying these enzymatic mechanisms. The compound's structural features—including the electron-rich aromatic leaving group and dialkoxy phosphoester moiety—make it an excellent probe for catalytic efficiency in enzymes like the organophosphate-degrading enzyme from Agrobacterium radiobacter (OpdA) and related phosphotriesterases [2] [7].
The catalytic core of OpdA contains a binuclear metal center, typically coordinated by zinc, cobalt, or cadmium ions. These metals are ligated through conserved histidine, aspartate, and carboxylated lysine residues, creating a polarized environment that activates the phosphoester substrate. Spectroscopic and crystallographic analyses reveal that Diethyl 4-Methoxyphenyl Phosphate hydrolysis proceeds via nucleophilic displacement at the phosphorus center. The μ-hydroxide bridge between the two metal ions deprotonates to generate a terminal hydroxide nucleophile, which attacks the substrate's phosphorus atom. This results in a pentacoordinate transition state and subsequent cleavage of the phosphoester bond, releasing 4-methoxyphenol [5] [7].
Metal ion identity profoundly influences catalytic efficiency. Cobalt-substituted OpdA exhibits two protonation equilibria relevant to catalysis (pKₐ₁ ≈ 5; pKₐ₂ ≈ 10), reflecting the ionization states of metal-bound water molecules. In contrast, zinc- or cadmium-bound forms display only one relevant protonation state (pKₐ ≈ 4–5), indicating mechanistic flexibility in nucleophile activation. This adaptability enables OpdA to hydrolyze Diethyl 4-Methoxyphenyl Phosphate across a broad pH spectrum, a critical trait for environmental bioremediation applications [2] [5].
Table 1: Influence of Metal Cofactors on OpdA Catalytic Parameters with Diethyl 4-Methoxyphenyl Phosphate
| Metal Ion | Bridging Ligand | Catalytic pKₐ Values | Proposed Nucleophile |
|---|---|---|---|
| Co²⁺ | μ-OH⁻ | 5.0, 10.0 | Terminal hydroxide |
| Zn²⁺ | μ-OH⁻ | 4.5 | μ-Hydroxide |
| Cd²⁺ | μ-OH⁻ | 4.2 | μ-Hydroxide |
The substrate binding site of OpdA features three discrete pockets that accommodate the ester groups of Diethyl 4-Methoxyphenyl Phosphate: the "leaving group pocket" (LGP), the "small pocket", and the "large pocket". Wild-type OpdA exhibits a natural preference for substrates with hydrophobic leaving groups like 4-methoxyphenol, which forms π-stacking and van der Waals interactions with residues Trp₁₃₁, Phe₁₃₂, Phe₃₀₆, and Tyr₃₀₉ in the LGP [7]. Rational mutagenesis of these pockets has yielded variants with enhanced catalytic efficiency and altered stereoselectivity toward chiral organophosphates.
The Y257F mutation exemplifies how single-residue substitutions perturb substrate binding. Tyrosine 257 resides in the large pocket and participates in a hydrogen-bonding network connecting the binuclear center to substrate-binding residues. Its replacement with phenylalanine disrupts this network, increasing the hydrophobicity and volume of the large pocket. Crystallographic studies show that this mutation repositions the methoxyphenyl group of Diethyl 4-Methoxyphenyl Phosphate, altering the phosphorus atom's orientation relative to the nucleophilic hydroxide. Kinetic analyses reveal a 2.3-fold increase in k꜀ₐₜ for this mutant due to improved transition-state stabilization [5] [7].
Double mutants like H254Q/H257F further elucidate cooperative effects. Histidine 254 coordinates the β-metal ion, and its mutation to glutamine weakens metal affinity while enlarging the large pocket. Combined with Y257F, this mutant shows a 15-fold reduction in Kₘ for Diethyl 4-Methoxyphenyl Phosphate, indicating enhanced substrate affinity. However, the k꜀ₐₜ decreases due to suboptimal positioning of the scissile bond relative to the nucleophile. Disruption of the hydrogen-bonding network (e.g., R254A mutant) reduces catalytic efficiency by >95%, underscoring its role in coordinating the phosphoryl oxygen during catalysis [5] [7].
Table 2: Kinetic Parameters of OpdA Mutants with Diethyl 4-Methoxyphenyl Phosphate
| Mutant | k꜀ₐₜ (s⁻¹) | Kₘ (μM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Binding Perturbations |
|---|---|---|---|---|
| Wild-type | 85 ± 3 | 120 ± 10 | 7.1 × 10⁵ | Reference state |
| Y257F | 195 ± 8 | 110 ± 12 | 1.8 × 10⁶ | Increased large pocket volume |
| H254Q/H257F | 42 ± 2 | 8 ± 1 | 5.3 × 10⁶ | Enhanced affinity; weakened metal coordination |
| R254A | 3.2 ± 0.3 | 450 ± 30 | 7.1 × 10³ | Disrupted H-bond network |
Direct observation of enzyme-substrate interactions prior to bond cleavage has been achieved through crystallographic trapping of OpdA mutants soaked with Diethyl 4-Methoxyphenyl Phosphate. The 1.89 Å resolution structure of the OpdA Y257F mutant (PDB ID: 3OOD) captures an intact substrate molecule in the precatalytic state, providing an unprecedented view of the Michaelis complex [5]. This structure reveals key mechanistic features:
Pre-attack Substrate Geometry: The phosphorus atom of Diethyl 4-Methoxyphenyl Phosphate coordinates directly to the β-metal ion (Co²⁺) at a distance of 2.1 Å. This interaction polarizes the P–O bond to the methoxyphenyl leaving group, increasing its susceptibility to nucleophilic attack. The methoxyphenyl moiety inserts deeply into the LGP, forming π–π stacking interactions with Phe₁₃₂ and Phe₃₀₆. The para-methoxy group orients toward solvent, minimizing steric clashes [5].
Nucleophile Positioning: The catalytic hydroxide bridges the two metal ions (μ-hydroxo) and resides 3.4 Å from the substrate's phosphorus atom. This distance aligns with an in-line nucleophilic attack trajectory. The absence of electron density for a pentacoordinate phosphorane intermediate supports a concerted associative mechanism where bond formation and cleavage occur synchronously [2] [5].
Tripodal Metal Coordination: Upon substrate binding, the μ-hydroxide ligand undergoes partial displacement by one of the non-bridging phosphoryl oxygen atoms. This results in a tripodal μ-η²:η² coordination geometry where the phosphate group bridges both metal ions asymmetrically. The Co₁–O (phosphate) distance measures 2.0 Å, while Co₂–O (phosphate) is longer (2.4 Å), indicating tighter interaction with the α-metal. This geometry stabilizes the accumulating negative charge during the transition state [2] [7].
Comparative analysis with the phosphate-bound OpdA structure (post-hydrolysis) illustrates mechanistic progression. Following P–O bond cleavage, the 4-methoxyphenolate leaving group dissociates, and the diethyl phosphate product adopts symmetric bidentate coordination with both metal ions (Co–O distances: 2.1–2.2 Å). The restoration of a full μ-hydroxo bridge confirms its role as the catalytic nucleophile regenerated after turnover [2].
Table 3: Structural Parameters of Diethyl 4-Methoxyphenyl Phosphate in OpdA Michaelis Complex (PDB 3OOD)
| Interaction | Distance (Å) | Geometry | Catalytic Implication |
|---|---|---|---|
| P (substrate) – Coβ | 2.1 | Linear coordination | Substrate polarization |
| μOH (nucleophile) – P | 3.4 | In-line attack angle | Optimal nucleophilic trajectory |
| Oᵦ (phosphate) – Coα | 2.0 | Tripodal coordination | Transition-state stabilization |
| Oᵦ (phosphate) – Coβ | 2.4 | Tripodal coordination | Asymmetric charge distribution |
| Methoxyphenyl – Phe₁₃₂ ring | 3.8 | Parallel displaced π-stack | Leaving group stabilization |
These structural insights validate a substrate-assisted catalytic mechanism where direct metal coordination to the phosphoryl oxygen weakens the scissile bond while positioning the substrate for nucleophilic attack. The crystallographic data further rationalize the enhanced activity of OpdA toward Diethyl 4-Methoxyphenyl Phosphate compared to bulkier substrates like tri-o-tolyl phosphate, which cannot achieve optimal alignment within the LGP [6] [7].
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